Technical Guide: Ataciguat Sodium (HMR 1766) Mechanism of Action on Oxidized sGC
Technical Guide: Ataciguat Sodium (HMR 1766) Mechanism of Action on Oxidized sGC
Executive Summary
Ataciguat sodium (HMR 1766) represents a pivotal shift in targeting the nitric oxide (NO) signaling pathway. Unlike traditional NO donors or soluble Guanylate Cyclase (sGC) stimulators (e.g., riociguat) that require a reduced heme moiety (
This guide details the molecular mechanism of Ataciguat, differentiating it from sGC stimulators, and provides validated experimental protocols for assessing its activity in vitro.
The Pathophysiological Target: Oxidized sGC[7]
To understand Ataciguat, one must first define its target. Under physiological conditions, sGC exists as a heterodimer (
However, in cardiovascular pathologies (hypertension, heart failure, atherosclerosis), Reactive Oxygen Species (ROS) interfere with this pathway:
-
Scavenging NO: Superoxide reacts with NO to form peroxynitrite (
). -
Oxidizing the Heme: ROS oxidizes the sGC heme iron from
to (ferric state). -
Heme Loss: The oxidized heme is unstable and dissociates, leaving apo-sGC (heme-free).[1]
Crucial Insight: Both oxidized sGC and apo-sGC are insensitive to NO and sGC stimulators. Ataciguat selectively binds to these "desensitized" forms, acting as a heme-mimetic to restore catalytic function.
Visualization: The Redox Switch and Ataciguat Rescue
Figure 1: The transition of sGC from a NO-sensitive state to an oxidized/heme-free state under oxidative stress, and the specific rescue mechanism of Ataciguat.
Molecular Mechanism of Action[8][9]
Binding Site Architecture
Ataciguat belongs to the class of anthranilic acid derivatives.[4] Structural biology studies (homology modeling with Nostoc H-NOX domains and crystal structures of related activators like cinaciguat) confirm that Ataciguat binds within the heme pocket of the
-
Heme Mimicry: In apo-sGC, the heme pocket is empty. Ataciguat enters this hydrophobic crevice.
-
Key Residues: The carboxylate group of the activator interacts with Arg139 and Tyr135 (residues that normally stabilize the heme propionates). The hydrophobic core of the drug engages with Phe74 and Leu108 .[7]
-
Conformational Switch: Binding induces a rotation of the H-NOX domain similar to that caused by NO-bound heme. This movement is mechanically transmitted via the coiled-coil domain to the C-terminal catalytic domain, closing the active site to catalyze the conversion of GTP to cGMP.
Differentiating Activators vs. Stimulators
This distinction is critical for experimental design.
| Feature | sGC Stimulators (e.g., Riociguat) | sGC Activators (e.g., Ataciguat) |
| Target State | Reduced Heme sGC ( | Oxidized ( |
| NO Dependence | Synergistic with NO | Independent of NO |
| Effect of ODQ | Activity Blocked by ODQ | Activity Enhanced by ODQ |
| Binding Site | Non-heme site (interface of domains) | Heme pocket ( |
Technical Note: If you treat cells with ODQ (a heme oxidant), you abolish the effect of Riociguat but potentiate the effect of Ataciguat. This is the "gold standard" validation experiment.
Experimental Protocols
Protocol 1: In Vitro Validation using ODQ-Oxidation
Objective: To demonstrate that Ataciguat preferentially activates oxidized sGC.
Reagents:
-
Purified sGC (or cytosolic fraction from smooth muscle cells).
-
ODQ: 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (Specific sGC heme oxidant).[8][9]
-
GTP: Guanosine triphosphate (Substrate).[3]
-
IBMX: Isobutylmethylxanthine (PDE inhibitor, to prevent cGMP breakdown).[9]
Workflow:
-
Preparation: Isolate cytosolic fraction containing sGC.
-
Oxidation Step (The Control):
-
Group A (Reduced): Vehicle only.
-
Group B (Oxidized): Pre-incubate with 10
M ODQ for 20 minutes at 37°C. This converts sGC to the /heme-free state.
-
-
Treatment:
-
Add Ataciguat (Concentration range: 0.1
M – 100 M). -
Positive Control: NO donor (e.g., SNAP or DEA/NO).
-
-
Assay: Initiate reaction with Mg-GTP (1 mM). Incubate for 10 minutes.
-
Termination: Stop reaction with 50 mM EDTA or boiling.
-
Detection: Quantify cGMP via ELISA or LC-MS/MS.
Expected Results:
-
NO Donor: High activity in Group A; Zero activity in Group B (ODQ blocks NO effect).
-
Ataciguat: Moderate activity in Group A; Significantly Higher activity in Group B (ODQ creates the binding site).
Protocol 2: Preparation of Heme-Free (Apo) sGC
For structural or high-throughput screening, you may need permanently heme-free enzyme.
-
Incubation: Incubate purified sGC (15
g) with Tween 20 (2%) at 37°C for 10 minutes. The detergent loosens the heme interaction. -
Depletion: Load onto a weak anion exchange column. The heme binds tightly to the column matrix or aggregates, while the apo-protein elutes.
-
Verification: Measure Absorbance at 431 nm (Soret band). Apo-sGC will show no absorbance at 431 nm.
-
Activation: Treat with Ataciguat. Activity should be restored to levels comparable to NO-stimulated holo-enzyme.
Visualization: Experimental Workflow
Figure 2: Workflow for differentiating sGC activators from stimulators using ODQ-induced oxidation.
Quantitative Data Summary
The following data points are typical for Ataciguat (HMR 1766) in validated assays.
| Parameter | Value | Context |
| EC50 | 0.5 – 10 | Purified oxidized sGC or ODQ-treated tissues |
| Fold Activation | ~20-50 fold | In ODQ-treated cells (vs. basal) |
| Effect with NO | Additive | Only if a fraction of sGC is oxidized |
| Hemodynamics | BP Reduction | Effective in Spontaneously Hypertensive Rats (SHR) |
References
-
Schindler, U., et al. (2006). Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase.[1][10] Molecular Pharmacology.
-
Stasch, J. P., et al. (2011). Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease.
-
Zhou, Z., et al. (2008). Soluble guanylyl cyclase activation by HMR-1766 (ataciguat) in cells exposed to oxidative stress.[1] American Journal of Physiology-Heart and Circulatory Physiology.
-
van Eickels, M., et al. (2007). Role of the sGC activator ataciguat sodium (HMR1766) in cardiovascular disease.[11] BMC Pharmacology.[11]
-
Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replacement of heme by soluble guanylate cyclase (sGC) activators abolishes heme-nitric oxide/oxygen (H-NOX) domain structural plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
